
2-Amino-5-(methoxymethoxy)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methoxymethoxy)benzene-1-thiol is an organic compound with the molecular formula C8H11NO2S It is a derivative of benzenethiol, featuring an amino group at the second position and a methoxymethoxy group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methoxymethoxy)benzene-1-thiol typically involves the introduction of the amino and methoxymethoxy groups onto a benzenethiol backbone. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-nitro-5-(methoxymethoxy)benzene, is reduced to introduce the amino group. The thiol group can be introduced via thiourea as a nucleophile, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methoxymethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using mild oxidants like iodine (I2) or bromine (Br2).
Reduction: The nitro precursor can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2)
Reduction: Hydrogen gas (H2), catalytic hydrogenation
Substitution: Thiourea, alkyl halides
Major Products Formed
Oxidation: Disulfides
Reduction: Amino derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Amino-5-(methoxymethoxy)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with antioxidant properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methoxymethoxy)benzene-1-thiol involves its ability to undergo redox reactions due to the presence of the thiol group. The thiol group can form disulfide bonds, which are crucial in various biological processes, including protein folding and cellular redox regulation . The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxybenzenethiol
- 2-Amino-4-(methoxymethoxy)benzenethiol
- 2-Amino-5-(ethoxymethoxy)benzenethiol
Uniqueness
2-Amino-5-(methoxymethoxy)benzene-1-thiol is unique due to the specific positioning of the methoxymethoxy group, which can influence its electronic properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and functionalities in various fields.
Properties
CAS No. |
61588-43-0 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2-amino-5-(methoxymethoxy)benzenethiol |
InChI |
InChI=1S/C8H11NO2S/c1-10-5-11-6-2-3-7(9)8(12)4-6/h2-4,12H,5,9H2,1H3 |
InChI Key |
OZPQDYGVEBSKEX-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


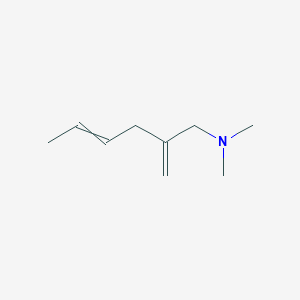

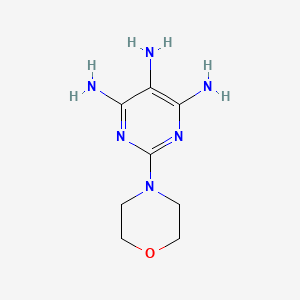
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)



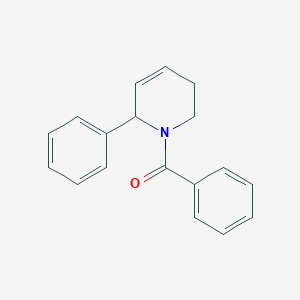
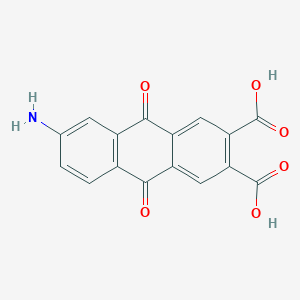


![1,2-Benzenediamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14583569.png)
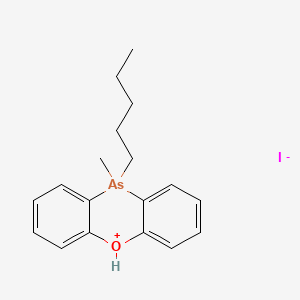
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
